molecular formula C20H16ClNO3 B13089530 5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid

5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid

Cat. No.: B13089530
M. Wt: 353.8 g/mol
InChI Key: JIAVXICJYRCUTA-UHFFFAOYSA-N
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Description

5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid is a complex organic compound that belongs to the class of picolinic acids. Picolinic acid is a derivative of pyridine with a carboxylic acid substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Friedel-Crafts acylation of a chlorinated biphenyl derivative, followed by methoxylation and subsequent coupling with picolinic acid. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.

Scientific Research Applications

5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid involves its interaction with specific molecular targets, such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects . This mechanism is particularly relevant in the context of its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid include:

Uniqueness

The uniqueness of 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid lies in its complex structure, which combines a chlorinated biphenyl group with a methoxy substituent and a picolinic acid moiety

Properties

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

5-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C20H16ClNO3/c1-25-19-8-6-13(9-14-5-7-18(20(23)24)22-12-14)10-17(19)15-3-2-4-16(21)11-15/h2-8,10-12H,9H2,1H3,(H,23,24)

InChI Key

JIAVXICJYRCUTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CN=C(C=C2)C(=O)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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